REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1)#[N:10].[CH3:11][C:12]([NH2:13])=[S:14].[CH3:16][N:17]([CH3:18])[CH:19]=[O:20].[ClH:15]>>[C:1]([c:2]1[cH:3][cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1)([NH2:10])=[S:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)=S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COc1ccc(C(N)=S)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |